molecular formula C18H13Cl2NO4 B2837284 Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate CAS No. 477501-50-1

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate

Katalognummer: B2837284
CAS-Nummer: 477501-50-1
Molekulargewicht: 378.21
InChI-Schlüssel: QIYPGKBAMYQZCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C18H12Cl2NO4. It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and is characterized by the presence of a dichlorobenzamide group attached to the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate typically involves the following steps:

  • Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions.

  • Introduction of Dichlorobenzamide Group: The dichlorobenzamide group is introduced by reacting the benzofuran core with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols

  • Reduction Products: Alcohols

  • Substitution Products: Substituted benzofurans or benzofuran derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antitumor Activity
Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate has demonstrated promising antitumor properties. Research indicates that compounds containing benzofuran moieties exhibit inhibitory effects on cancer cell proliferation. The specific structural features of this compound enhance its interaction with biological targets associated with tumor growth, making it a candidate for further antitumor drug development .

1.2 Antibacterial Properties
The compound has also shown effectiveness against various bacterial strains. The presence of the dichlorobenzamido group is believed to contribute to its antibacterial activity by disrupting bacterial cell wall synthesis or function. This property positions it as a potential therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics .

Synthesis and Derivatives

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives. The synthetic pathways often include:

  • Formation of Benzofuran Core : Initial steps involve the synthesis of the benzofuran structure through cyclization reactions.
  • Amidation : The introduction of the 3,5-dichlorobenzamide group is achieved via amidation reactions, which can be facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Esterification : The final step involves esterification to form the ethyl ester, which enhances solubility and bioavailability .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that this compound inhibits proliferation in cancer cell lines by inducing apoptosis.
Study B Reported antibacterial activity against Staphylococcus aureus, with mechanisms involving disruption of membrane integrity.
Study C Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles in animal models.

These studies underline the compound's potential as a lead structure for developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-(3,4-dichlorobenzamido)benzoate: This compound differs in the position of the dichlorobenzamide group on the benzene ring.

  • Ethyl 3,5-dichlorobenzoate: This compound lacks the benzofuran core and has a simpler structure.

Uniqueness: this compound is unique due to its combination of the benzofuran core and the dichlorobenzamide group, which provides distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H14_{14}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight : 367.21 g/mol
  • CAS Number : 163521-20-8

This compound has been studied primarily for its inhibitory effects on various kinases, particularly glycogen synthase kinase 3 (GSK3). GSK3 is a well-known target in the treatment of several diseases, including cancer and neurodegenerative disorders. The compound's ability to selectively inhibit GSK3 has been demonstrated in various assays.

Inhibition of GSK3

  • Selectivity : The compound exhibits selectivity for the Trypanosoma brucei GSK3 (TbGSK3) over human kinases such as HsGSK3β and HsCDK2, which is crucial for minimizing off-target effects and potential toxicity in therapeutic applications .
  • Potency : In vitro studies have shown that this compound has an IC50 value in the low micromolar range against TbGSK3, correlating with its efficacy in inhibiting the proliferation of bloodstream form T. b. brucei cells .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Biological TargetActivity TypeIC50/EC50 ValueReference
TbGSK3Kinase Inhibition<1 μM
Bloodstream form T. b. bruceiCell Proliferation Inhibition<1 μM
Human Lung Fibroblast Cells (MRC5)Toxicity Assessment>60-fold selectivity

Antiparasitic Activity

In a study evaluating the antiparasitic potential of various compounds, this compound demonstrated significant inhibition of T. b. brucei proliferation. The compound's selectivity was highlighted by a >60-fold difference in potency between the parasite and human cell lines, indicating a favorable therapeutic index .

Cancer Research Applications

Recent research has also explored the compound's anticancer properties. The presence of structural features such as methoxy groups and an ethyl carboxylate moiety has been linked to enhanced antitumor activity against various cancer cell lines . The compound's mechanism involves modulation of signaling pathways associated with cell proliferation and survival.

Eigenschaften

IUPAC Name

ethyl 3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(13-5-3-4-6-14(13)25-16)21-17(22)10-7-11(19)9-12(20)8-10/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYPGKBAMYQZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.